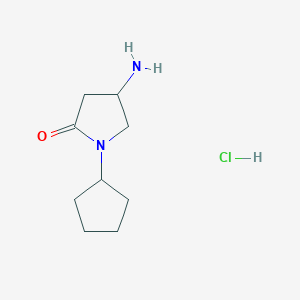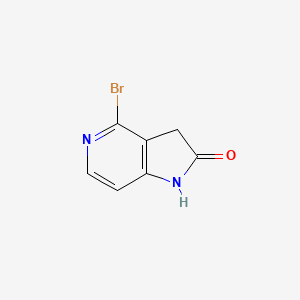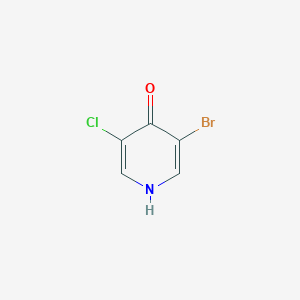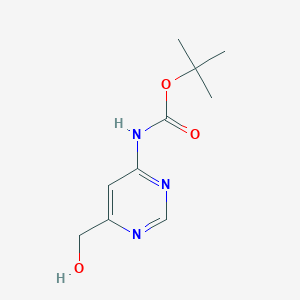
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate” is a chemical compound with the molecular formula C10H15N3O3 . It has a molecular weight of 225.25 . The IUPAC name for this compound is tert-butyl 6-(hydroxymethyl)-4-pyrimidinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3, (H,11,12,13,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate” has a molecular weight of 225.25 . Its IUPAC name is tert-butyl 6-(hydroxymethyl)-4-pyrimidinylcarbamate . The InChI code for this compound is 1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3, (H,11,12,13,15) .Wissenschaftliche Forschungsanwendungen
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions. For example, a study by Wang et al. (2022) describes a photoredox-catalyzed amination process using a related amidyl-radical precursor to assemble a range of 3-aminochromones. This methodology could potentially apply to tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, offering a route to amino pyrimidine derivatives with broad applications in drug discovery and materials science (Wang et al., 2022).
Ligand Design in Medicinal Chemistry
In medicinal chemistry, pyrimidine derivatives serve as crucial scaffolds for drug design. Altenbach et al. (2008) focused on the development of histamine H4 receptor ligands, optimizing a 2-aminopyrimidine series for enhanced potency. This work illustrates the potential for derivatives of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate to serve as key intermediates in the synthesis of receptor-targeted therapeutics (Altenbach et al., 2008).
Molecular Self-assembly and Material Science
The field of material science benefits from the unique properties of pyrimidine derivatives in the formation of organogels and mechanofluorochromic materials. A study by Mi et al. (2018) demonstrates the synthesis of pyrimidine-containing β-iminoenolate difluoroboron complexes, which act as non-traditional π-gelators. These materials show promise for applications in sensing and smart materials, suggesting that tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate could contribute to the development of new material systems (Mi et al., 2018).
Synthetic Methodology
In synthetic chemistry, the development of efficient routes to complex molecules is of paramount importance. Gan et al. (2021) describe the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drug synthesis. This highlights the role of pyrimidine carbamates in pharmaceutical manufacturing and the potential for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate to serve as a versatile building block in organic synthesis (Gan et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORIDUDLAQZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)

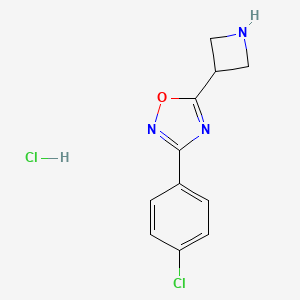
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)
